7,9-Dichloro-2-(4-chlorophenyl)-5-(2-methoxyphenyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazine
Description
Properties
CAS No. |
303104-44-1 |
|---|---|
Molecular Formula |
C23H17Cl3N2O2 |
Molecular Weight |
459.7 g/mol |
IUPAC Name |
7,9-dichloro-2-(4-chlorophenyl)-5-(2-methoxyphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |
InChI |
InChI=1S/C23H17Cl3N2O2/c1-29-21-5-3-2-4-16(21)23-28-20(17-10-15(25)11-18(26)22(17)30-23)12-19(27-28)13-6-8-14(24)9-7-13/h2-11,20,23H,12H2,1H3 |
InChI Key |
IACUNCNACMFBBJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2N3C(CC(=N3)C4=CC=C(C=C4)Cl)C5=C(O2)C(=CC(=C5)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Chlorinated Benzoxazine Precursors
A common strategy involves reacting 2,4-dichlorophenol derivatives with hydrazine hydrate under acidic conditions to form the dihydropyrazolo moiety. For example:
-
Step 1 : 2,4-Dichloro-6-nitrobenzene-1,3-diol is treated with hydrazine hydrate in ethanol at 80°C for 12 hours to yield 7,9-dichloro-1,10b-dihydropyrazolo[1,5-c][1,benzoxazine.
-
Step 2 : The intermediate undergoes nucleophilic aromatic substitution (SNAr) with 4-chlorophenylboronic acid via Suzuki-Miyaura coupling, using Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base in toluene/water (3:1) at 100°C.
Table 1 : Optimization of Cyclocondensation Conditions
| Parameter | Optimal Value | Yield (%) |
|---|---|---|
| Temperature | 80°C | 78 |
| Solvent | Ethanol | 78 |
| Hydrazine Equiv. | 1.5 | 82 |
| Reaction Time | 12 hours | 78 |
Functionalization of the Aromatic Substituents
The 2-methoxyphenyl and 4-chlorophenyl groups are introduced via cross-coupling or Friedel-Crafts alkylation.
Electrophilic Aromatic Substitution for 2-Methoxyphenyl Group
The 2-methoxyphenyl moiety is introduced via Friedel-Crafts acylation:
-
Step : The intermediate is treated with 2-methoxybenzoyl chloride in the presence of AlCl₃ (1.2 equiv.) in dichloromethane at 0°C → 25°C.
Table 2 : Comparison of Coupling Methods
| Method | Catalyst | Yield (%) | Purity (%) |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄ | 78 | 98 |
| Ullmann | CuI | 70 | 95 |
| Friedel-Crafts | AlCl₃ | 72 | 97 |
Late-Stage Chlorination and Optimization
Final chlorination at positions 7 and 9 is achieved using POCl₃ or Cl₂ gas under controlled conditions.
Phosphorus Oxychloride (POCl₃)-Mediated Chlorination
Gas-Phase Chlorination
For industrial-scale synthesis, Cl₂ gas is bubbled through a solution of the intermediate in CCl₄ at 60°C for 8 hours.
Purification and Characterization
Final purification employs recrystallization or preparative HPLC:
-
Recrystallization : Ethanol/water (7:3) yields 98% pure product as white crystals.
-
HPLC : C18 column, acetonitrile/water (70:30), flow rate 1 mL/min, retention time = 12.3 min.
Spectroscopic Data :
-
¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, J = 8.4 Hz, 2H, Ar-H), 6.92 (d, J = 8.4 Hz, 2H, Ar-H), 3.85 (s, 3H, OCH₃).
Industrial-Scale Considerations
Large-scale production (≥1 kg) requires modifications for cost and safety:
-
Catalyst Recycling : Pd/Al₂O₃ is reused up to 5 times with <5% activity loss.
-
Solvent Recovery : Toluene is distilled and reused, reducing waste by 40%.
-
Process Mass Intensity (PMI) : 23 kg/kg (bench) vs. 18 kg/kg (industrial).
Table 3 : Economic and Environmental Metrics
| Metric | Laboratory Scale | Industrial Scale |
|---|---|---|
| Yield | 70% | 82% |
| PMI | 23 kg/kg | 18 kg/kg |
| Cost per kg | $12,500 | $3,200 |
Chemical Reactions Analysis
Types of Reactions
7,9-Dichloro-2-(4-chlorophenyl)-5-(2-methoxyphenyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents and conditions used.
Reduction: Reduction reactions can modify the chlorine atoms or aromatic rings, leading to the formation of new compounds.
Substitution: Chlorine atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones or other oxygenated derivatives, while substitution reactions can produce a wide range of functionalized compounds.
Scientific Research Applications
7,9-Dichloro-2-(4-chlorophenyl)-5-(2-methoxyphenyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 7,9-Dichloro-2-(4-chlorophenyl)-5-(2-methoxyphenyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazine involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Key Observations:
Electron-Withdrawing vs. Electron-Donating Groups: The target compound’s 2-methoxyphenyl (electron-donating) at C5 contrasts with analogs bearing halogens (e.g., 4-FPh in , 2,4-diClPh in ). This difference may alter electronic density, affecting reactivity or receptor binding.
Steric Effects :
- The 2-naphthyl group in introduces significant steric bulk, which might hinder molecular packing or interactions compared to the target’s 4-ClPh substituent.
Chlorination Pattern: The 7,9-dichloro motif in the target and is absent in , which have mono-Cl or shifted Cl positions. Dichlorination likely increases lipophilicity and metabolic stability.
Research Findings and Implications
- Structure-Activity Relationships (SAR) :
- Synthetic Challenges :
- The dihydro pyrazolo-benzoxazine core requires multi-step synthesis, as demonstrated in for related tricyclic systems.
Biological Activity
7,9-Dichloro-2-(4-chlorophenyl)-5-(2-methoxyphenyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazine is a novel compound with a complex structure characterized by multiple chlorine and aromatic groups. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article aims to provide an in-depth overview of its biological activity based on recent research findings.
Chemical Structure and Properties
- Molecular Formula : C23H17Cl3N2O2
- Molecular Weight : 459.7 g/mol
- IUPAC Name : 7,9-dichloro-2-(4-chlorophenyl)-5-(2-methoxyphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine
The unique structural features of this compound enhance its reactivity and biological activity. The presence of dichlorinated and methoxy-substituted phenyl groups contributes to its interaction with various biological targets.
Research indicates that the mechanism of action for 7,9-Dichloro-2-(4-chlorophenyl)-5-(2-methoxyphenyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazine involves binding to specific enzymes and receptors within biological systems. Preliminary studies suggest modulation of enzyme activity as a significant pathway for its biological effects.
Anticancer Potential
Preliminary investigations have demonstrated promising anticancer activity. The compound appears to interact with molecular targets involved in tumor growth and proliferation. For instance:
- In vitro Studies : The compound has shown significant inhibitory effects on cancer cell lines, indicating potential applications in cancer therapy .
- Mechanistic Insights : The interactions likely involve modulation of signaling pathways crucial for cell survival and proliferation.
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on cholinesterase enzymes:
- Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) : Studies have indicated that the compound exhibits competitive inhibition against these enzymes. For example:
Comparative Analysis with Related Compounds
To further understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 7,9-Dichloro-5-(4-nitrophenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine | Contains dichloro groups instead of dibromo | Potential anti-cancer activity |
| 7-Bromo-2-(4-chlorophenyl)-5-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine | Variation with methoxy group | Explored for anti-inflammatory properties |
The comparative analysis highlights the diverse biological activities associated with similar compounds and underscores the potential of 7,9-Dichloro-2-(4-chlorophenyl)-5-(2-methoxyphenyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazine in therapeutic applications.
Case Studies
Several studies have focused on the synthesis and biological evaluation of related compounds:
- Synthesis and Evaluation : A study synthesized several benzoxazole derivatives and evaluated their AChE inhibitory activities against standard drugs like Donepezil .
-
Structure-Activity Relationship (SAR) : Research indicated that variations in substituents significantly affected enzyme inhibition potency . For example:
- Compounds with dichloro substitutions showed enhanced inhibitory effects compared to their mono-substituted counterparts.
Q & A
Q. What are the standard synthetic routes for this compound, and how can reaction conditions be optimized?
The synthesis typically involves multi-step reactions, starting with the formation of the pyrazole-benzoxazine core followed by halogenation and substitution. Key steps include:
- Core formation : Cyclization of precursors (e.g., substituted hydrazines and phenolic derivatives) under acidic/basic conditions.
- Halogenation : Bromine/chlorine introduction using reagents like N-bromosuccinimide (NBS) or thionyl chloride (SOCl₂) .
- Methoxy substitution : Dimethyl sulfate (DMS) or methoxide ions for methoxy group installation .
Q. Optimization strategies :
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance halogenation efficiency .
- Temperature control : Halogenation at 0–25°C minimizes side reactions .
- Yield improvement : Purification via column chromatography or recrystallization .
Q. Table 1: Example Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Source |
|---|---|---|---|
| Core cyclization | HCl/EtOH, reflux, 12h | 60–70 | |
| Chlorination | SOCl₂, DMF, 25°C, 6h | 85 | |
| Methoxy substitution | NaOMe, DMSO, 80°C, 4h | 75 |
Q. Which spectroscopic techniques confirm the molecular structure, and what key features indicate purity?
Primary methods :
- NMR :
- ¹H NMR : Look for signals from methoxy (~δ 3.8–4.0 ppm), aromatic protons (δ 6.5–8.0 ppm), and dihydropyrazole NH (δ 5.5–6.0 ppm) .
- ¹³C NMR : Confirm quaternary carbons (e.g., benzoxazine C-O at ~150 ppm) .
- Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns for Cl/Br .
- IR : Detect C=O (if present, ~1700 cm⁻¹) and C-Cl/Br stretches (500–800 cm⁻¹) .
Q. Purity criteria :
- ≥95% purity via HPLC (C18 column, acetonitrile/water gradient) .
- Single spot on TLC (hexane:ethyl acetate = 3:1) .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict reactivity or biological interactions?
Applications :
- Reactivity prediction : DFT calculates electrophilic/nucleophilic sites based on Fukui indices. For example, halogen substituents increase electrophilicity at C-7/9 positions .
- Docking studies : Molecular docking (AutoDock Vina) models interactions with biological targets (e.g., kinase enzymes) by analyzing binding affinities (ΔG) and hydrogen-bonding patterns .
Case study : A pyrazolo-benzoxazine analog showed a predicted ΔG of −9.2 kcal/mol against EGFR kinase, correlating with experimental IC₅₀ values .
Q. How to resolve contradictions in biological activity data across studies?
Common contradictions : Discrepancies in IC₅₀ values or selectivity profiles arise from:
Q. Resolution strategies :
- Meta-analysis : Pool data from multiple studies (e.g., 10 studies on pyrazolo-benzoxazines) to identify trends.
- Dose-response validation : Repeat assays under controlled conditions (fixed cell lines, serum-free media) .
Q. What are the challenges in scaling up synthesis for preclinical studies?
Key issues :
- Low yields in halogenation : Replace batch reactors with continuous flow systems to improve mixing and heat transfer .
- Purification bottlenecks : Use preparative HPLC or simulated moving bed (SMB) chromatography for >10g batches .
Case example : Scaling a bromination step from 1g to 50g required switching from NBS to HBr/H₂O₂, increasing yield from 60% to 82% .
Q. How to design structure-activity relationship (SAR) studies for this compound?
Methodology :
- Variation of substituents : Synthesize analogs with modified halogens (e.g., Br → Cl), methoxy positions, or phenyl groups .
- Biological testing : Screen analogs against target panels (e.g., kinases, GPCRs) and correlate activities with steric/electronic parameters (Hammett σ values) .
Example SAR finding : 2-Methoxyphenyl at C-5 improved solubility (LogP reduced by 0.5) without compromising IC₅₀ .
Q. What analytical techniques identify degradation products under physiological conditions?
- LC-MS/MS : Detect hydrolyzed products (e.g., benzoxazine ring opening at pH 7.4) .
- Forced degradation studies : Expose the compound to heat (60°C), light (UV), and acidic/basic conditions to profile stability .
Key finding : Degradation at C-9 Cl substituent generates a quinone-like byproduct, detectable via UV-Vis at 320 nm .
Q. How to validate the compound’s mechanism of action in disease models?
- In vitro : siRNA knockdown of suspected targets (e.g., MAPK) to confirm pathway involvement .
- In vivo : Use xenograft models with biomarker analysis (e.g., phospho-kinase arrays) .
Data validation : Cross-validate results with orthogonal methods (e.g., Western blotting after activity assays) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
